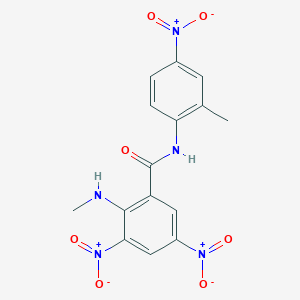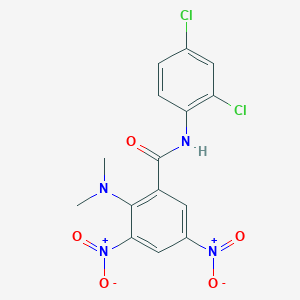![molecular formula C21H27ClN2O2 B15154126 1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B15154126.png)
1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a methoxy group, and a chlorophenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-chlorobenzyl methoxy.
Methoxylation: The intermediate is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the second methoxy group.
Piperidine coupling: The final step involves coupling the methoxylated intermediate with piperidine-4-carboxaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form a more saturated amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution of the chlorophenyl group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-fluorobenzoate
- 2-Hydroxy-2-methylpropiophenone
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
({4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}methyl)(piperidin-4-ylmethyl)amine: is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C21H27ClN2O2 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C21H27ClN2O2/c1-25-21-12-17(14-24-13-16-8-10-23-11-9-16)6-7-20(21)26-15-18-4-2-3-5-19(18)22/h2-7,12,16,23-24H,8-11,13-15H2,1H3 |
InChI-Schlüssel |
WBUNGTVGVBGLKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCC2CCNCC2)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione](/img/structure/B15154060.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![2-(1,3-benzoxazol-2-yl)-4-({(E)-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]methylidene}amino)phenol](/img/structure/B15154068.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)

![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)
![methyl 2,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B15154097.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

![N-{2-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-4-methylaniline](/img/structure/B15154113.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
